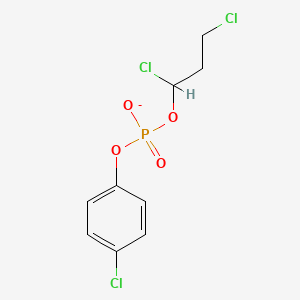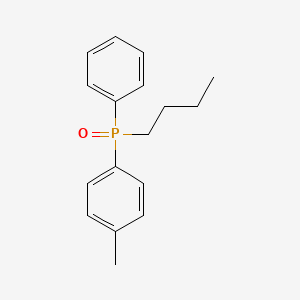
Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane is an organophosphorus compound that features a phosphorus atom bonded to a butyl group, a 4-methylphenyl group, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane typically involves the reaction of a phosphorus trichloride derivative with appropriate aryl and alkyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction may require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
化学反应分析
Types of Reactions
Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: New phosphine derivatives with different alkyl or aryl groups.
科学研究应用
Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to the phosphorus atom.
Butylphenylphosphine: Similar structure but lacks the 4-methyl group on the phenyl ring.
Diphenylphosphine: Contains two phenyl groups and one hydrogen atom attached to the phosphorus atom.
Uniqueness
Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane is unique due to the presence of both butyl and 4-methylphenyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
95885-89-5 |
|---|---|
分子式 |
C17H21OP |
分子量 |
272.32 g/mol |
IUPAC 名称 |
1-[butyl(phenyl)phosphoryl]-4-methylbenzene |
InChI |
InChI=1S/C17H21OP/c1-3-4-14-19(18,16-8-6-5-7-9-16)17-12-10-15(2)11-13-17/h5-13H,3-4,14H2,1-2H3 |
InChI 键 |
PWYIPQPGXJMTRV-UHFFFAOYSA-N |
规范 SMILES |
CCCCP(=O)(C1=CC=CC=C1)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14357555.png)
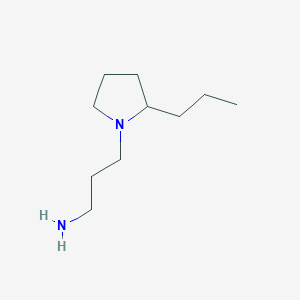
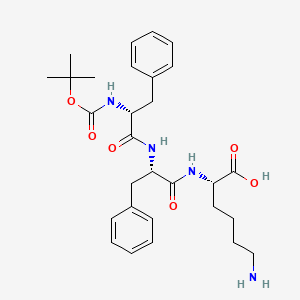

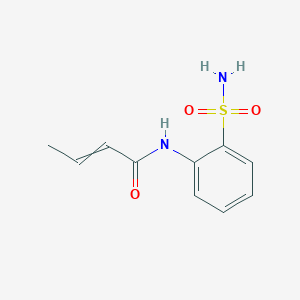
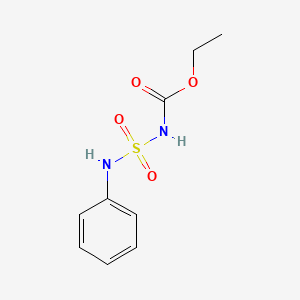
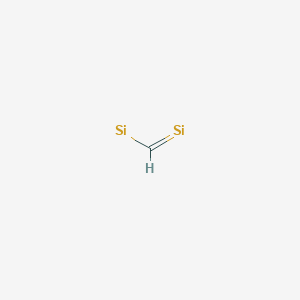
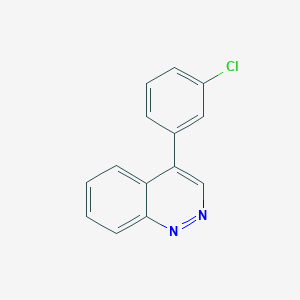


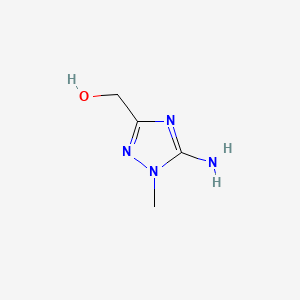

![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)
